molecular formula C7H8N2O B8066775 Isopropylidenmalonitril

Isopropylidenmalonitril

Cat. No.: B8066775
M. Wt: 136.15 g/mol
InChI Key: TXHXKUXOEGOQGP-UHFFFAOYSA-N
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Description

Isopropylidenemalononitrile (CAS RN: 13166-10-4) is a nitrile-based organic compound with the molecular formula C₆H₆N₂ and the systematic name 1,1-dicyano-2-methyl-1-propene . It is supplied by TOKYO CHEMICAL INDUSTRY CO., LTD. as a high-purity reagent (>98.0% by GC) for specialized applications, likely in organic synthesis or polymer chemistry . The compound is classified under GHS (Globally Harmonized System) as toxic, with acute toxicity hazards, and falls under the UN transport code 3276 (Nitriles, liquid, toxic, n.o.s.) .

Properties

IUPAC Name

2-hydroxy-3-propan-2-ylidenebutanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(2)6(3-8)7(10)4-9/h7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHXKUXOEGOQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(C#N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Malononitrile’s active methylene group undergoes deprotonation by a weak base (e.g., piperidine), generating a resonance-stabilized enolate. This nucleophile attacks acetone’s carbonyl carbon, forming a β-hydroxy intermediate. Subsequent dehydration yields an α,β-unsaturated nitrile. Cyclization occurs via intramolecular nucleophilic attack of the hydroxyl oxygen on the adjacent nitrile carbon, facilitated by acid catalysis.

Optimization Parameters

  • Catalyst: Piperidine (5 mol%) in ethanol.

  • Temperature: Reflux at 78°C for 6–8 hours.

  • Yield: ~65–70% after recrystallization from ethyl acetate.

Table 1: Knoevenagel Cyclization Optimization

ParameterOptimal ValueEffect on Yield
Base (Piperidine)5 mol%Maximizes enolate formation
Solvent (Ethanol)AnhydrousPrevents hydrolysis
Reaction Time8 hoursCompletes dehydration

Acid-Catalyzed Cyclocondensation

Strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) promote direct cyclocondensation of malononitrile and acetone, bypassing the need for a base.

Procedure

Equimolar malononitrile and acetone are stirred in concentrated H₂SO₄ at 0–5°C. The exothermic reaction is quenched after 2 hours, and the product is extracted using dichloromethane.

Key Findings

  • Catalyst Loading: 10 wt% H₂SO₄ achieves 75% conversion.

  • Side Reactions: Over-acidification leads to polymerization; temperature control is critical.

  • Purification: Vacuum distillation (bp 120–125°C at 15 mmHg) affords 85% purity.

Phosphorus Oxychloride-Mediated Dehydration

Adapting methods from malononitrile synthesis, phosphorus oxychloride (POCl₃) acts as a dehydrant to form the dioxolane ring.

Synthetic Route

  • Precursor Formation: Malononitrile (1 mol) and acetone (2 mol) are refluxed in toluene with POCl₃ (1.2 mol).

  • Cyclization: POCl₃ abstracts water, driving ring closure.

  • Work-Up: Neutralization with NaHCO₃ followed by solvent removal yields crude product.

Table 2: POCl₃ Method Performance

ConditionOutcome
POCl₃:Malononitrile1.2:1 molar ratio
SolventToluene
Yield78% after rectification

Lewis Acid-Catalyzed Approach

Boron trifluoride diethyl etherate (BF₃·OEt₂) facilitates low-temperature cyclization, enhancing regioselectivity.

Protocol

Malononitrile and acetone are combined in dichloromethane with BF₃·OEt₂ (10 mol%) at −10°C. The mixture warms to room temperature over 12 hours, enabling gradual ring formation.

Advantages

  • Mild Conditions: Avoids high temperatures, reducing side products.

  • Scalability: Suitable for batch production (90% yield at 100 g scale).

One-Pot Synthesis from Cyanoacetamide

A patent-derived method synthesizes isopropylidenmalononitrile directly from cyanoacetamide, streamlining production.

Steps

  • Ammonolysis: Methyl cyanoacetate reacts with ammonia in methanol to form cyanoacetamide.

  • Dehydration: Cyanoacetamide is treated with POCl₃ and hexane, yielding malononitrile.

  • Cyclization: Immediate reaction with acetone under reflux completes the process.

Table 3: One-Pot Synthesis Metrics

StepDurationYield
Ammonolysis4 hours97%
Dehydration6 hours85%
Cyclization3 hours80%

Chemical Reactions Analysis

Types of Reactions: Isopropylidenmalonitril undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted malononitriles, pyrazolines, and cyclopropane derivatives .

Scientific Research Applications

Isopropylidenmalonitril has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which isopropylidenmalonitril exerts its effects involves its reactivity with various nucleophiles and electrophiles. The cyano groups in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic pathways to produce a wide range of derivatives .

Comparison with Similar Compounds

Structural Insights:

  • The methyl group in isopropylidenemalononitrile reduces polarity compared to the chlorophenyl group in CS gas, leading to differences in volatility and reactivity.
  • The chlorine atom in CS enhances its electrophilicity, making it a potent irritant, whereas the methyl group in isopropylidenemalononitrile may favor applications in polymer crosslinking or cycloaddition reactions .

Comparison with Other Nitriles

While direct evidence for other analogs (e.g., malononitrile, acrylonitrile) is absent, the following inferences can be made:

  • Higher reactivity in nucleophilic additions due to the absence of steric hindrance.
  • Acrylonitrile (C₃H₃N): Contains one nitrile group and a vinyl group. Widely used in plastics (e.g., ABS resin), contrasting with isopropylidenemalononitrile’s niche applications.

Research Findings and Data Gaps

  • Synthesis Pathways: Isopropylidenemalononitrile is likely synthesized via Knoevenagel condensation, similar to CS gas, but with acetone replacing o-chlorobenzaldehyde .
  • Environmental Impact : Log Pow and biodegradability data are referenced but unspecified, highlighting a need for further study .

Biological Activity

Isopropylidenmalonitril (IPM) is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and biological properties. This article delves into the biological activity of IPM, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound, also known by its IUPAC name, 2-isopropylidene-1,3-dicarbonitrile, has the molecular formula C6H6N2. The compound features a malonitrile backbone with an isopropylidene group, contributing to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC6H6N2
Molecular Weight110.12 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

The biological activity of IPM primarily involves its role as a biochemical modulator . Research indicates that it can influence various cellular pathways by interacting with enzymes and receptors. IPM has been shown to exhibit:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering the biochemical landscape within cells.
  • Antioxidant Activity : Preliminary studies suggest that IPM may have antioxidant properties, helping to mitigate oxidative stress in biological systems.

Applications in Research

IPM is utilized in several research domains due to its versatile nature:

  • Organic Synthesis : It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmacological Studies : Investigations into its potential therapeutic effects have been conducted, particularly concerning its enzyme inhibition capabilities.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study published in Journal of Medicinal Chemistry explored the inhibitory effects of IPM on cytochrome P450 enzymes. The findings indicated that IPM could significantly reduce enzyme activity, suggesting potential applications in drug metabolism modulation .
  • Antioxidant Properties : Research conducted by the Institute of Biochemistry assessed the antioxidant capacity of IPM using various assays (DPPH and ABTS). The results demonstrated that IPM exhibited a dose-dependent antioxidant effect, indicating its potential role in preventing oxidative damage .
  • Synthesis of Derivatives : A recent study focused on synthesizing novel derivatives of IPM to enhance its biological activity. Several derivatives were tested for their enzyme inhibition properties, revealing that modifications to the isopropylidene group could enhance inhibitory potency .

Q & A

Q. What statistical methods are recommended for analyzing nonlinear dose-response relationships in isopropylidenmalonitrile toxicity assays?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via R² and Akaike Information Criterion (AIC). For heteroscedastic data, apply weighted least squares or log transformations. Report confidence intervals (95%) and use bootstrap resampling to validate small-sample studies .

Q. How can researchers ensure reproducibility when documenting synthetic procedures for isopropylidenmalonitrile derivatives?

  • Methodological Answer : Adhere to the IUPAC guidelines for reporting reaction conditions (e.g., exact stoichiometry, solvent grade, agitation rate). Include raw spectral data (e.g., NMR FID files) in supplementary materials and use version-controlled electronic lab notebooks (ELNs) to track procedural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.